(E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine
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Overview
Description
(E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with phenylsulfonyl and styrylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of Phenylsulfonyl and Styrylsulfonyl Groups: The phenylsulfonyl and styrylsulfonyl groups are introduced through sulfonylation reactions. These reactions often involve the use of sulfonyl chlorides and a base, such as triethylamine, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide or sulfide derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Phenylsulfonyl)piperidine: Lacks the styrylsulfonyl group, making it less complex.
1-(Styrylsulfonyl)piperidine: Lacks the phenylsulfonyl group, resulting in different chemical properties.
Piperidine: The parent compound without any sulfonyl substitutions.
Uniqueness
(E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine is unique due to the presence of both phenylsulfonyl and styrylsulfonyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
4-(benzenesulfonyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S2/c21-25(22,16-13-17-7-3-1-4-8-17)20-14-11-19(12-15-20)26(23,24)18-9-5-2-6-10-18/h1-10,13,16,19H,11-12,14-15H2/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMZHSHLBZUJSN-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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